molecular formula C20H21NO5 B2373847 3-{[(9H-fluoren-9-ylmethoxy)carbonyl](2-hydroxyethyl)amino}propanoic acid CAS No. 1935887-14-1

3-{[(9H-fluoren-9-ylmethoxy)carbonyl](2-hydroxyethyl)amino}propanoic acid

Cat. No.: B2373847
CAS No.: 1935887-14-1
M. Wt: 355.39
InChI Key: PNAIQQVUQMQJTD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid typically involves the protection of the amino group of alanine with the Fmoc group. This can be achieved through the reaction of alanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate (Na2CO3) or triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Fmoc Removal: Piperidine in DMF.

    Coupling: HBTU or DIC in DMF or DCM.

Major Products Formed

The major products formed from these reactions are peptides with the desired sequence, where the Fmoc group is removed to allow further elongation of the peptide chain .

Scientific Research Applications

3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid is widely used in scientific research, particularly in:

Mechanism of Action

The primary mechanism of action of 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid is through its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, allowing the amino group to participate in peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid is unique due to its specific structure, which includes a hydroxyethyl group. This makes it particularly useful in the synthesis of peptides that require this specific side chain for biological activity .

Properties

IUPAC Name

3-[9H-fluoren-9-ylmethoxycarbonyl(2-hydroxyethyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c22-12-11-21(10-9-19(23)24)20(25)26-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18,22H,9-13H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAIQQVUQMQJTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCC(=O)O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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